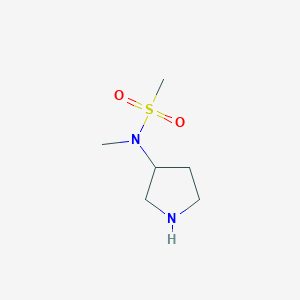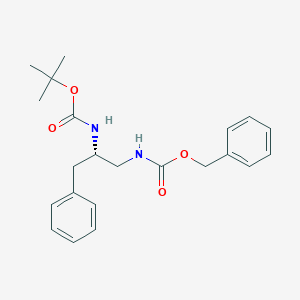
N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide
Descripción general
Descripción
“N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide” is a chemical compound with the CAS Number: 479065-34-4 . It has a molecular weight of 178.26 . The IUPAC name for this compound is N-methyl-N-(3-pyrrolidinyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Molecular and Supramolecular Structures
Research by Jacobs, Chan, and O'Connor (2013) focuses on molecular and supramolecular structures involving derivatives of N-methyl-N-(pyrrolidin-3-YL)methanesulfonamide. They report on the hydrogen bond interactions and the impact of different substituents on the molecule's structure, highlighting its potential in the study of molecular conformations and interactions (Jacobs, Chan, & O'Connor, 2013).
Biochemical Inhibition Studies
Watanabe et al. (1997) synthesized a series of compounds including methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, evaluating their effectiveness as HMG-CoA reductase inhibitors. This study contributes to understanding how this compound derivatives can play a role in inhibiting cholesterol biosynthesis (Watanabe et al., 1997).
Ionic Liquid and Catalytic Applications
Tamaddon and Azadi (2018) investigated nicotinum methane sulfonate (a derivative of this compound) as a protic ionic liquid with dual acid and base functional groups. They found it to be an effective catalyst in the synthesis of 2-amino-3-cyanopyridines, demonstrating the compound's potential in catalysis and organic synthesis (Tamaddon & Azadi, 2018).
Electrooptic Film Fabrication
Facchetti et al. (2006) explored the use of this compound derivatives in the fabrication of electrooptic films. They examined how the molecular architecture of these compounds influences thin-film microstructure and the nonlinear optical response, suggesting applications in advanced optical materials (Facchetti et al., 2006).
Structural Studies and Synthesis
Several studies have focused on the structural characteristics and synthesis of compounds related to this compound. This includes work on crystal structures, hydrogen bonding, and molecular conformations, contributing to a deeper understanding of the compound's chemical properties and potential applications in various fields, such as material science and medicinal chemistry (Dodoff, Varga, & Kovala-Demertzi, 2004), (Craig, Jones, & Rowlands, 2000).
Safety and Hazards
The safety information for “N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide” indicates that it has some hazards associated with it. The GHS pictograms indicate that it may cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Propiedades
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOLXIOYYVGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)






![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)






